

# PF-06422913 safety profile comparison similar compounds

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## Compound Focus: PF-06422913

CAS No.: 1539296-46-2

Cat. No.: S539171

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## PF-06422913 Safety Profile Overview

PF-06422913 is documented as an orally active, potent, and selective **metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM)** [1] [2]. The primary safety concern identified in the literature is the induction of skin lesions.

The table below summarizes the key findings from a toxicology study on mGluR5 NAMs, which included PF-06422913:

Aspect	Findings in Cynomolgus Macaques
Compound Class	Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators
Study Duration	2-week and 12-week toxicity studies
Macroscopic Lesions	Delayed skin lesions (after 8-9 days); genital region (males), generalized erythema (both sexes) [3].
Microscopic Lesions	Lymphocytic interface inflammation, subepidermal bullae, individual keratinocyte vacuolation/necrosis [3].

Aspect	Findings in Cynomolgus Macaques
Immune Cell Infiltrate	Predominantly <b>CD3 and CD4 positive T lymphocytes</b> ; minimal macrophages; rare CD8 positive T cells [3].
Rechallenge Response	Faster onset upon re-exposure after a dosing holiday [3].
Proposed Mechanism	<b>Type-IV delayed hypersensitivity</b> ; some features comparable to bullous drug eruptions in humans [3].
Specificity	Observed across three different mGluR5 NAM <b>chemotypes</b> , suggesting a possible class effect related to the <b>mode of action</b> [3].

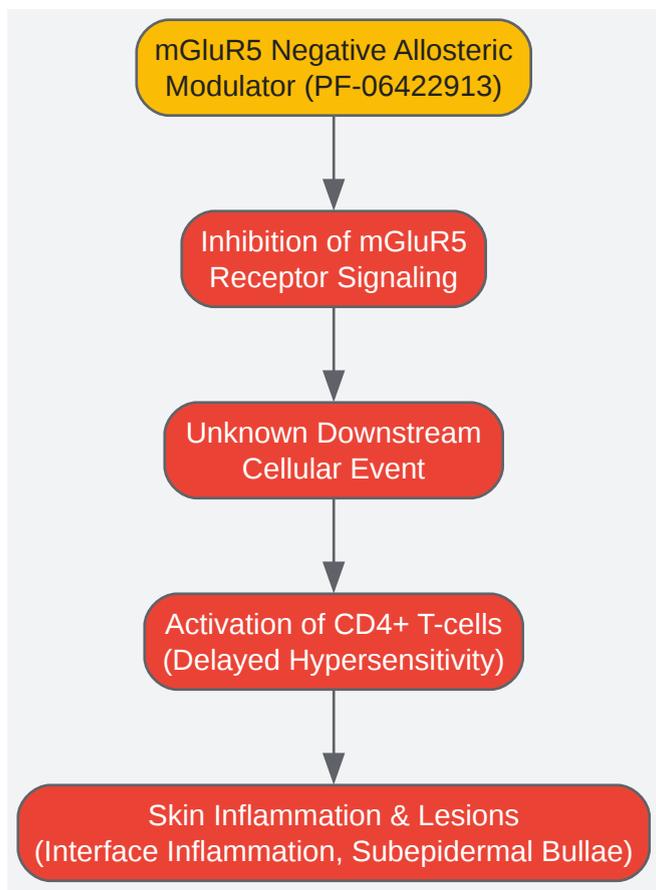
## Experimental Protocols from cited Studies

The safety data primarily comes from standard regulatory toxicology studies conducted in non-human primates.

- **In Vivo Toxicity Study Protocol:** The key findings are derived from studies in cynomolgus macaques treated orally with mGluR5 NAMs for 2-week and 12-week durations [3].
- **Clinical and Histopathological Analysis:** Animals were monitored for clinical signs. Skin tissues from multiple locations (both clinically affected and unaffected) were collected for microscopic examination (histopathology). Special staining techniques (immunohistochemistry) were used to characterize the type of inflammatory cells (T-lymphocytes) present in the lesions [3].
- **Rechallenge Protocol:** A subset of animals was given a break from dosing ("dosing holiday") and then re-administered the compound to observe the immune system's response upon re-exposure [3].

## Mechanism of Action and Hypothesized Toxicity Pathway

The following diagram illustrates the hypothesized pathway by which mGluR5 inhibition leads to the observed skin lesions, based on the studied literature.



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## Interpretation and Comparison Context

The skin toxicity was identified as a serious adverse event. Crucially, the fact that this effect occurred across three different mGluR5 NAMs with different chemical structures suggests that the skin lesions may be a **class effect** related to the inhibition of the mGluR5 receptor itself, rather than a unique problem with a single molecule [3]. This is a critical consideration for your comparison, as it implies that other compounds sharing this mechanism of action may carry a similar risk.

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## References

1. - PF = 98 HPLC 1539296-46-2 06422913 [sigmaaldrich.com]
2. - PF \_product\_DataBase\_PeptideDB 06422913 [peptidedb.com]
3. Drug-induced Skin Lesions in Cynomolgus Macaques Treated with... [pubmed.ncbi.nlm.nih.gov]

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